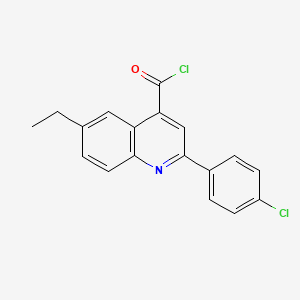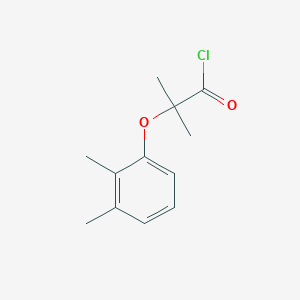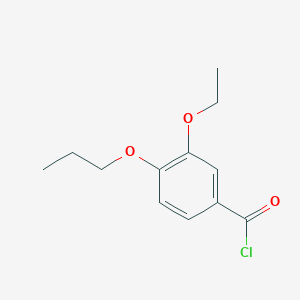![molecular formula C12H10N2O6 B1420796 3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid CAS No. 892293-07-1](/img/structure/B1420796.png)
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid
Übersicht
Beschreibung
The compound “3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route starting from benzo[d][1,3]dioxol-5-ol, which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride, has been used to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research has been conducted on the synthesis of various quinazoline derivatives, including the exploration of reactions of anthranilamide with isocyanates leading to the formation of oxazoloquinazolinones and oxazinoquinazolinones. These methodologies offer a direct route to synthesize complex quinazoline scaffolds, which are of interest due to their potential biological activities (Chern et al., 1988). Similarly, the synthesis of esters and amides of 3-R-2,8-dioxo-7,8-dihydro2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids has been studied to understand the impact of carboxyl group modification on LOX-inhibiting and antiradical activity, highlighting the chemical versatility of these compounds for medicinal chemistry (Stavytskyi et al., 2020).
Biological Activity
The biological activities of quinazoline derivatives have been a significant area of interest. For instance, a study on substituted [4-alkyl(aryl)quinazolin-2-one-1-yl]alkanoic acids revealed their potential as renal vasodilators, suggesting the importance of these compounds in developing new therapeutics (Russell et al., 1992). Another study evaluated 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones for their affinity at the AMPA receptor, further demonstrating the pharmacological potential of quinazoline derivatives (Catarzi et al., 2010).
Analytical and Quality Control Applications
Analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from quinazoline compounds have been developed, showcasing the application of spectroscopy and chromatography techniques for ensuring the purity and efficacy of these potentially therapeutic agents (Zubkov et al., 2016).
Eigenschaften
IUPAC Name |
3-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-10(16)1-2-14-11(17)6-3-8-9(20-5-19-8)4-7(6)13-12(14)18/h3-4H,1-2,5H2,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHTUUNKBDEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



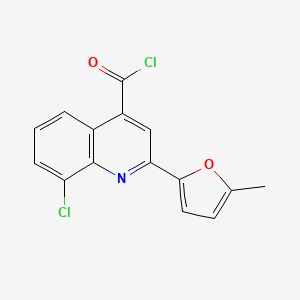

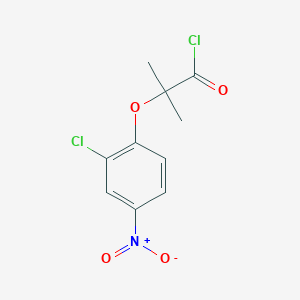
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)
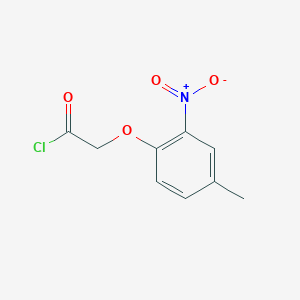

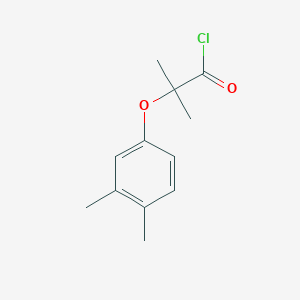
![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)
